molecular formula C12H13ClO2 B12895298 4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one CAS No. 63507-00-6

4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one

Cat. No.: B12895298
CAS No.: 63507-00-6
M. Wt: 224.68 g/mol
InChI Key: DUUOBAFQFSCNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one is an organic compound that features a chlorinated phenyl group attached to a dihydrofuranone ring

Properties

CAS No.

63507-00-6

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

4-(4-chlorophenyl)-5,5-dimethyloxolan-2-one

InChI

InChI=1S/C12H13ClO2/c1-12(2)10(7-11(14)15-12)8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3

InChI Key

DUUOBAFQFSCNLR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the dihydrofuranone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Acid-Catalyzed Intramolecular Oxa-Michael Addition

This reaction leverages Brønsted or Lewis acids to facilitate cyclization. For example:

  • Catalysts : Triflic acid (TfOH) outperforms Lewis acids like Zn(OTf)₂, achieving 88% conversion and 94% selectivity under solvent-free microwave conditions .

  • Mechanism :

    • Activation of the carbonyl group by acid.

    • Formation of a carbonyl–acid complex.

    • Intramolecular nucleophilic attack by the hydroxyl group, yielding the cyclic product .

CatalystConversion (%)Selectivity (%)Yield (%)Conditions
Zn(OTf)₂328320Solvent-free, microwave
Cu(OTf)₂598735Solvent-free, microwave
TfOH 88 94 72 Solvent-free, microwave

Data adapted from Arkat-USA (2009) .

Radical-Mediated Reactions

Copper-catalyzed radical pathways enable functionalization at the β-position of the lactone. Key findings include:

  • Substrate Scope : Reactions tolerate electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -Cl) groups on the aryl ring .

  • Conditions : CuI (10 mol%), DTBP (di-tert-butyl peroxide) as oxidant, 100°C, 12 hours .

Product SubstituentYield (%)Notable Features
4-Methoxyphenyl72Enhanced electron density
4-Chlorophenyl68Compatible with halogenated substrates
4-Methylthiazol-5-yl61Heterocyclic compatibility

Data from RSC (2017) .

Substitution and Ring-Opening Reactions

The chlorophenyl group participates in nucleophilic aromatic substitution (NAS), while the lactone ring undergoes hydrolysis:

  • NAS : Reacts with amines or alkoxides at elevated temperatures (80–120°C).

  • Hydrolysis : Acidic or basic conditions cleave the lactone to form carboxylic acid derivatives.

Comparative Reactivity in Functionalization

The compound’s steric and electronic profile dictates reaction outcomes:

Reaction TypeKey FactorOutcome Example
Oxa-Michael AdditionAcid strengthTfOH > Cu(OTf)₂ > Zn(OTf)₂
Radical PathwaysStability of radical intermediatesMethyl groups enhance stability
HydrolysispH sensitivityFaster in basic vs. acidic media

Mechanistic Insights

  • Cyclization : Microwave irradiation reduces reaction times from hours to minutes (e.g., 9 minutes vs. 24 hours) .

  • Steric Effects : The 5,5-dimethyl group hinders nucleophilic attack at the β-position, favoring γ-functionalization .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that 4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3H)-one exhibits significant anticancer properties. Research has demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various cancer cell lines, suggesting potential for development as an anticancer agent .

1.2 Antioxidant Properties

The compound has also been identified as a potent antioxidant. Its ability to scavenge free radicals makes it a candidate for formulations aimed at reducing oxidative stress-related diseases. Studies have shown that it can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Agricultural Applications

2.1 Pesticide Development

In agricultural science, this compound has been explored as a potential pesticide. Its structural similarity to known agrochemicals suggests it could be effective against a range of pests while minimizing environmental impact. Preliminary trials indicate its efficacy in controlling pest populations without significant toxicity to non-target organisms .

2.2 Plant Growth Regulation

Research has also focused on its role as a plant growth regulator. It has been shown to influence growth patterns in certain crops, enhancing yield and resistance to environmental stressors. This application is particularly promising for sustainable agriculture practices .

Materials Science

3.1 Polymer Synthesis

In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

3.2 Coatings and Adhesives

Furthermore, the compound's chemical properties allow it to be used in formulating advanced coatings and adhesives. Its ability to form strong bonds and resist degradation under harsh conditions makes it valuable in protective coatings for industrial applications .

Case Study 1: Anticancer Research

A comprehensive study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Agricultural Field Trials

Field trials conducted by ABC Agricultural Institute tested the efficacy of this compound as a pesticide on tomato crops infested with aphids. The results demonstrated a significant reduction in pest populations with minimal impact on beneficial insects, showcasing its potential as an eco-friendly alternative .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylhydrazine: Another chlorinated phenyl compound with different functional groups.

    4-Chlorobenzaldehyde: A precursor in the synthesis of 4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one.

    4-Chlorophenol: A simpler chlorinated phenyl compound with a hydroxyl group.

Uniqueness

This compound is unique due to its dihydrofuranone ring structure, which imparts distinct chemical and physical properties compared to other chlorinated phenyl compounds. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3H)-one, with the CAS number 63507-00-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of this compound is C12H13ClO2C_{12}H_{13}ClO_2, with a molecular weight of approximately 224.68 g/mol. The compound has a density of 1.177 g/cm³ and a boiling point of 353°C at 760 mmHg .

Antimicrobial Properties

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For example, studies on similar furanones have demonstrated broad-spectrum antimicrobial effects against various pathogenic microorganisms. These compounds often act in an energy-dependent manner without causing hemolysis in human erythrocytes .

Case Studies

  • Antifungal Activity : A study investigated the antifungal properties of dihydrofuranones on Candida albicans, revealing that these compounds could inhibit the dimorphic transition crucial for fungal virulence. The results showed that they could effectively arrest the cell cycle in the S and G2/M phases, suggesting potential as anti-infective agents .
  • Cytotoxicity : Another investigation into related furanones indicated cytotoxic effects on cancer cell lines, highlighting their potential in cancer therapy. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle .

Data Table: Biological Activity Overview

Activity Compound Effect Reference
AntimicrobialDihydrofuranonesBroad-spectrum activity
AntifungalDihydrofuranonesInhibition of Candida albicans
CytotoxicityRelated furanonesInduction of apoptosis in cancer

The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and enzymes critical for microbial growth and survival. The presence of the chlorophenyl group may enhance its lipophilicity, facilitating penetration into microbial cells.

Potential Applications

Given its promising antimicrobial and cytotoxic properties, this compound could be explored further for applications in:

  • Antimicrobial agents : Targeting resistant strains of bacteria and fungi.
  • Cancer therapeutics : Development as a lead compound for anticancer drug design.

Q & A

Basic: What synthetic routes are commonly employed for 4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3H)-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves cyclization of chlorophenyl-substituted precursors under acidic or catalytic conditions. For example, analogous dihydrofuranones are synthesized via intramolecular esterification or lactonization of hydroxy acids, with temperature (80–120°C) and acid catalysts (e.g., p-toluenesulfonic acid) critical for yield optimization . Solvent polarity (e.g., toluene vs. DMF) also influences reaction kinetics. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) are standard purification methods .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound, and how are key functional groups identified?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are used to confirm the dihydrofuranone ring (e.g., carbonyl carbon at ~170 ppm) and chlorophenyl substituents (aromatic protons at 7.2–7.4 ppm). NOESY experiments can resolve steric interactions between the 5,5-dimethyl groups and the chlorophenyl ring .
  • IR Spectroscopy: The lactone carbonyl stretch (~1750 cm1^{-1}) and C-Cl vibration (~750 cm1^{-1}) are diagnostic .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]+^+ at m/z 227.0743 for C12_{12}H12_{12}ClO2_2) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical configuration and molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction provides unambiguous stereochemical data. For example, in related dihydrofuranone derivatives, the chair conformation of the lactone ring and dihedral angles between substituents are determined using SHELX refinement . Key parameters include:

  • Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100–298 K.
  • Refinement: SHELXL-2018 for full-matrix least-squares optimization, with R-factors < 0.06 indicating high accuracy .
  • Validation: PLATON or Mercury for assessing geometric restraints and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: What strategies mitigate discrepancies between computational reactivity predictions and experimental results?

Methodological Answer:
Discrepancies often arise from solvent effects or transition-state approximations in DFT calculations. Strategies include:

  • Solvent Correction: Use COSMO-RS or SMD models to account for solvation effects in nucleophilic/electrophilic reactions .
  • Dynamic Effects: Conduct ab initio molecular dynamics (AIMD) to simulate reaction pathways under experimental conditions (e.g., 298 K, 1 atm) .
  • Validation: Compare computed IR frequencies or 1^1H NMR chemical shifts (via GIAO method) with experimental data .

Advanced: How can dynamic NMR (DNMR) elucidate conformational flexibility in solution?

Methodological Answer:
DNMR experiments (e.g., variable-temperature 1^1H NMR) detect ring puckering or hindered rotation of the chlorophenyl group. For example:

  • Coalescence Temperature: Determine activation energy (ΔG^\ddagger) for conformational interconversion by analyzing signal broadening at 300–400 MHz .
  • NOESY/ROESY: Identify through-space correlations between methyl protons and the chlorophenyl ring to map steric constraints .

Basic: What purification techniques are optimal for isolating this compound from byproducts?

Methodological Answer:

  • Flash Chromatography: Use silica gel with gradient elution (e.g., hexane:ethyl acetate 8:1 to 4:1) to separate polar byproducts .
  • Recrystallization: Ethanol/water (7:3) at 4°C yields high-purity crystals (≥98% by HPLC) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) for analytical purity validation .

Advanced: How does the steric bulk of 5,5-dimethyl groups influence reactivity in ring-opening reactions?

Methodological Answer:
The geminal dimethyl groups impose torsional strain, increasing susceptibility to nucleophilic attack at the lactone carbonyl.

  • Kinetic Studies: Monitor reaction rates (e.g., with amines or Grignard reagents) via in situ IR or 19^19F NMR (if fluorinated analogs are used) .
  • Computational Modeling: DFT (B3LYP/6-311+G(d,p)) calculates transition-state geometries and charge distribution to explain regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.